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molecular formula C12H9F2NO2 B8529445 Ethyl 6,7-difluoroquinoline-3-carboxylate

Ethyl 6,7-difluoroquinoline-3-carboxylate

Cat. No. B8529445
M. Wt: 237.20 g/mol
InChI Key: MUORDYVVDGVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566362B2

Procedure details

A solution of 52.9 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate in 750 cm3 of ethanol, in the presence of 19.7 g of triethylamine, was hydrogenated at atmospheric pressure, at a temperature in the region of 20° C., for 1 hour in the presence of 3 g of 5% palladium on carbon (type D). After removing the catalyst by filtration at high temperature, being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C., the residue was taken up, with stirring, in 1.2 liters of water, dewatered, and washed 3 times with 200 cm3 of water. It was dissolved in 1 liter of diethyl ether; the ethereal extracts were washed twice with 100 cm3 of water and were dried over sodium sulphate. After filtration and concentration under reduced pressure (5.2 kPa), the compound obtained was recrystallized from 600 cm3 of diisopropyl ether. 42.8 g of ethyl 6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 135° C.
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[F:13])[N:5]=[CH:4][C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:2]2

Inputs

Step One
Name
Quantity
52.9 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring, in 1.2 liters of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration at high temperature
CONCENTRATION
Type
CONCENTRATION
Details
being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C.
WASH
Type
WASH
Details
washed 3 times with 200 cm3 of water
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in 1 liter of diethyl ether
WASH
Type
WASH
Details
the ethereal extracts were washed twice with 100 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure (5.2 kPa)
CUSTOM
Type
CUSTOM
Details
the compound obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from 600 cm3 of diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(C=NC2=CC1F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 42.8 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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